molecular formula C20H24FN3O2S B608041 Ibiglustat CAS No. 1401090-53-6

Ibiglustat

Cat. No. B608041
M. Wt: 389.49
InChI Key: YFHRCLAKZBDRHN-MRXNPFEDSA-N
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Description

Ibiglustat, also known as Venglustat, is an orally active, brain-penetrant glucosylceramide synthase (GCS) inhibitor . It can be used for the research of Gaucher disease type 3, Parkinson’s disease associated with GBA mutations, Fabry disease, GM2 gangliosidosis, and autosomal dominant polycystic kidney disease .


Synthesis Analysis

The synthesis of Ibiglustat involves the use of glucosylceramide synthase (GCS). Feeding cells with isotope-labelled precursor combined with liquid chromatography–mass spectrometry (MS)/MS analysis allows accurate determination of the IC50 values of therapeutically considered inhibitors .


Molecular Structure Analysis

The molecular formula of Ibiglustat is C20H24FN3O2S . It has a molecular weight of 389.49 . The structure consists of a unique lipid moiety with attached sugar or phosphorylcholine groups .


Chemical Reactions Analysis

The chemical reactions involving Ibiglustat are complex and involve the enzyme glucosylceramide synthase (GCS). GCS transfers a glucose moiety to cytosolic ceramide to generate GlcCer .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ibiglustat include its solubility in DMSO, its appearance as a solid, and its white to off-white color . It has a SMILES string representation of CC(C)(NC(O[C@@H]1CN2CCC1CC2)=O)C3=CSC(C4=CC=C(F)C=C4)=N3 .

Scientific Research Applications

Parkinson’s Disease

Ibiglustat, also known as Venglustat, is being developed for Parkinson’s disease caused by mutations in the GBA1 gene . Insufficient GBA1 function causes a buildup of both α-synuclein and glucosylceramide . Some work suggests glucosylceramide promotes α-synuclein oligomerization .

Lysosomal Storage Diseases

Venglustat is being developed for lysosomal storage diseases, including Gaucher’s and Fabry . In these diseases, failure to degrade the glycolipid glucosylceramide leads to its accumulation, resulting in lysosomal dysfunction and organ damage .

Gaucher Disease

In a Gaucher disease model, mice carrying a homozygous GBA D409V mutation were fed the inhibitor from 1 month to 10 months of age, or from 6 to 13 months . GZ667161 treatment reduced brain glucosylceramide levels, as well as accumulation of hippocampal α-synuclein and tau deposits . Treatment reportedly improved memory deficits .

α-Synuclein Toxicity

In a model of α-synuclein toxicity, treatment of mice overexpressing the A53T mutant from age 1.5 to 8 months reduced glucosylceramide levels, hippocampal membrane-associated α-synuclein and tau deposits, and improved cognition .

Enzyme Replacement Therapies (ERTs)

A relatively large number of patients have been exposed to Gaucher-specific therapies, including intravenous enzyme replacement therapies (ERTs) and oral substrate reduction therapies (SRTs) .

Substrate Reduction Therapies (SRTs)

Eliglustat is the second SRT approved, yet the first to be approved as first-line therapy for any adult patients with compatible CYP2D6 metabolizer genotype . Herein we report safety and efficacy data of the first 29 patients switched from ERT to eliglustat .

Safety And Hazards

Ibiglustat is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Protective measures such as wearing a self-contained breathing apparatus, chemical-resistant rubber gloves, and chemical safety goggles are recommended when handling Ibiglustat .

properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHRCLAKZBDRHN-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Venglustat

CAS RN

1401090-53-6
Record name Ibiglustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VENGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
75
Citations
L Patterson, J Allen, I Posey, JJP Shaw… - … : official publication of …, 2020 - ncbi.nlm.nih.gov
… Conversion of C6-ceramide into C6-glucosylceramide was completely blocked in the presence of ibiglustat, demonstrating that ibiglustat is inhibiting GCS activity (Figure 2C). As …
Number of citations: 19 www.ncbi.nlm.nih.gov
F Zappa, M Failli, MA De Matteis - Current opinion in cell biology, 2018 - Elsevier
… Synthase (Genz-682452, ibiglustat) that can cross the blood … With this in mind, ibiglustat treatment is presently the object … downstream of GlcCer) ibiglustat is currently being evaluated in …
Number of citations: 58 www.sciencedirect.com
I Abasolo, J Seras‐Franzoso… - Wiley …, 2021 - Wiley Online Library
… There are two products for SRT, lucerastat and ibiglustat, both under clinical investigation. … Ibiglustat is an inhibitor of glucosylceramide synthase that is being studied in Fabry disease …
Number of citations: 15 wires.onlinelibrary.wiley.com
RE Katz, M Guimaraes Da Lomba Ferraz… - 2022 - scholarlypublications …
… The compound [(3S)-1-azabicyclo [2.2.2]octan-3-yl]N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl] propan-2-yl]carbamate (Ibiglustat, Venglustat) has been shown to be able to cross the blood–…
I Simonetta, A Tuttolomondo, M Daidone… - Current …, 2020 - ingentaconnect.com
… Ibiglustat has been demonstrated to effectively reduce glycosphingolipid synthesis. The data reported in the first studies demonstrated that ibiglustat, when used in conjunction with ERT…
Number of citations: 14 www.ingentaconnect.com
A Qi, Q Nguyen, H Yogasundaram… - Heart Failure: An …, 2022 - books.google.com
… As a transition metal, iron exists in either a ferrous (Fe2+) or ferric (Fe3+) ionic form and can readily undergo thase inhibitor, ibiglustat (Genz-682452), was designed to cross oxidation-…
Number of citations: 0 www.google.com
S Singh, A Mazumder, B Pentela… - Allelopathy …, 2023 - search.ebscohost.com
… clinical trials or scheduled for testing: ibiglustat (NCT02489344; completed) and lucerastat (NCT03425539; ongoing recruitment). These two ibiglustat and lucerastat act by blocking the …
Number of citations: 0 search.ebscohost.com
G Dong, Y Deng, A Yasgar, R Yadav… - Journal of Medicinal …, 2022 - ACS Publications
Venglustat is a known allosteric inhibitor for ceramide glycosyltransferase, investigated in diseases caused by lysosomal dysfunction. Here, we identified venglustat as a potent inhibitor (…
Number of citations: 3 pubs.acs.org
RE Katzy, MJ Ferraz, M Hazeu, HS Overkleeft… - FEBS …, 2022 - Wiley Online Library
… [(3S)-1-azabicyclo[2.2.2]octan-3-yl]N-[2-[2-(4fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate (Ibiglustat, Venglustat) has been shown to be able to cross the blood brain barrier in …
Number of citations: 3 febs.onlinelibrary.wiley.com
W Childers, R Fan, R Martinez, DJ Colussi… - Bioorganic & medicinal …, 2020 - Elsevier
Gaucher disease (GD) results from inherited mutations in the lysosomal enzyme β-glucocerobrosidase (GCase). Currently available treatment options for Type 1 GD are not efficacious …
Number of citations: 3 www.sciencedirect.com

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